3-Bromo-5-(N-Boc)aminomethylisoxazole

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Researchers pursuing parallel SAR exploration often face limitations with single-handle building blocks. 3-Bromo-5-(N-Boc)aminomethylisoxazole solves this with dual orthogonal reactivity: • 3-Bromo enables Pd-catalyzed Suzuki-Miyaura & Sonogashira cross-coupling for diverse aromatic/alkynyl introductions. • Boc-protected 5-aminomethyl allows selective acidic deprotection for late-stage amine functionalization. Supplied at ≥95% purity with consistent quality, this stable scaffold ensures reproducible multi-step syntheses and reliable scale-up for medicinal chemistry and agrochemical discovery.

Molecular Formula C9H13BrN2O3
Molecular Weight 277.11 g/mol
CAS No. 154016-57-6
Cat. No. B125597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(N-Boc)aminomethylisoxazole
CAS154016-57-6
Molecular FormulaC9H13BrN2O3
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=NO1)Br
InChIInChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13)
InChIKeyXKNWOSFDTIOWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(N-Boc)aminomethylisoxazole: Versatile Building Block


3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS 154016-57-6), also known as tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, is a heterocyclic organic compound with the molecular formula C9H13BrN2O3 and a molecular weight of 277.12 g/mol . It features a five-membered isoxazole ring substituted with a bromine atom at the 3-position and an N-Boc (tert-butoxycarbonyl)-protected aminomethyl group at the 5-position . This compound is widely utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, serving as a key intermediate for the development of pharmaceuticals and agrochemicals .

3-Bromo-5-(N-Boc)aminomethylisoxazole: Irreplaceable vs. Analogs


Generic substitution of 3-Bromo-5-(N-Boc)aminomethylisoxazole with closely related isoxazole derivatives is not viable due to its unique combination of a 3-bromo substituent and a 5-aminomethyl group protected with a tert-butoxycarbonyl (Boc) moiety. The 3-bromo group provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the introduction of diverse aromatic, alkyne, or amine functionalities [1]. The Boc-protected amine at the 5-position allows for selective deprotection under acidic conditions to reveal a free primary amine, which can be further functionalized without interfering with other reactive sites [2]. Analogs lacking either the bromine atom (e.g., 5-(aminomethyl)isoxazole derivatives) or the Boc-protected aminomethyl group (e.g., 3-bromo-5-methylisoxazole) fail to provide this orthogonal reactivity, leading to reduced synthetic utility and compromised intermediate stability [3].

3-Bromo-5-(N-Boc)aminomethylisoxazole: Quantitative Evidence Guide


Orthogonal Boc-Protected Amine Reactivity

3-Bromo-5-(N-Boc)aminomethylisoxazole incorporates a Boc-protected primary amine at the 5-position, which can be selectively deprotected under acidic conditions to yield the free amine. This contrasts with analogs such as 3-bromo-5-aminomethylisoxazole (CAS 2763-93-1), which lacks the Boc group and thus requires alternative, often less selective, protection strategies if orthogonal reactivity is needed [1]. The Boc group provides stability during synthetic manipulations and prevents unwanted side reactions, a critical advantage for complex multi-step syntheses .

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Cross-Coupling Versatility at 3-Bromo Position

The 3-bromo substituent on 3-Bromo-5-(N-Boc)aminomethylisoxazole serves as a highly reactive site for palladium-catalyzed cross-coupling reactions. In contrast, analogs lacking this halogen, such as 5-(N-Boc)aminomethylisoxazole (CAS 903131-45-3), do not participate in these transformations without additional functionalization steps [1]. The presence of bromine enables efficient Suzuki-Miyaura couplings with boronic acids, as demonstrated for similar 3-bromoisoxazole derivatives where yields of 82% were achieved .

Suzuki Coupling Sonogashira Coupling Cross-Coupling

Lipophilicity Profile for Membrane Permeability

The predicted partition coefficient (LogP) for 3-Bromo-5-(N-Boc)aminomethylisoxazole is 2.85 . This value falls within the optimal range (1–3) for oral drug candidates, balancing aqueous solubility and membrane permeability. In comparison, the simpler analog 3-bromoisoxazole (CAS 111454-71-8) has a calculated LogP of 0.83 [1], indicating a significantly more hydrophilic character that may limit passive diffusion across biological membranes.

ADME Lipophilicity Drug Design

Consistent High Commercial Purity

3-Bromo-5-(N-Boc)aminomethylisoxazole is commercially available from multiple reputable suppliers with a typical purity of 95% or higher . In contrast, the unprotected analog 3-bromo-5-aminomethylisoxazole (CAS 2763-93-1) is often sold as a technical grade with lower purity specifications (e.g., 95% technical grade) and may require additional purification before use . Higher initial purity minimizes the need for in-house purification, saving time and resources in research and development workflows.

Chemical Procurement Quality Control Reproducibility

3-Bromo-5-(N-Boc)aminomethylisoxazole: Optimal Applications


Isoxazole Drug Candidates via Cross-Coupling

3-Bromo-5-(N-Boc)aminomethylisoxazole serves as an ideal building block for the synthesis of isoxazole-containing pharmaceutical candidates. The 3-bromo group enables efficient palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce diverse aromatic or alkynyl groups, while the Boc-protected amine can be selectively deprotected and further derivatized to explore structure-activity relationships (SAR) [1][2]. This orthogonal reactivity is essential for generating focused libraries of potential drug leads.

Bifunctional Probes and Chemical Tools

The orthogonal functional groups of 3-Bromo-5-(N-Boc)aminomethylisoxazole make it an excellent scaffold for constructing bifunctional chemical probes. For instance, the 3-position can be coupled to a fluorophore or affinity tag via cross-coupling, while the Boc-deprotected amine can be conjugated to a bioactive ligand or a reactive warhead for target engagement studies [3]. This dual functionalization strategy is valuable for developing activity-based probes and targeted protein degradation tools (e.g., PROTACs).

Novel Agrochemical Agent Synthesis

Isoxazole derivatives are known for their herbicidal, insecticidal, and fungicidal activities [4]. 3-Bromo-5-(N-Boc)aminomethylisoxazole can be used to synthesize new agrochemical agents by exploiting its cross-coupling reactivity to install pharmacophores and its protected amine for late-stage functionalization. The predicted LogP of 2.85 also suggests favorable physicochemical properties for plant uptake and translocation .

Reliable Intermediate for Scale-Up

Given its commercial availability at consistent high purity (95%+), 3-Bromo-5-(N-Boc)aminomethylisoxazole is a reliable starting material for process chemistry and scale-up operations . The robust Boc protecting group and stable bromoarene handle reduce the risk of unwanted side reactions during multi-step syntheses, thereby improving overall process yields and reproducibility.

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